

A Technical Guide to the Physicochemical Properties of 2,5-Dihydroxyxanthone

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Compound of Interest

Compound Name: 2,5-Dihydroxyxanthone

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Abstract

2,5-Dihydroxyxanthone is a phenolic compound belonging to the xanthone class of natural products. Xanthones are characterized by their dibenzo- γ -pyrone scaffold and are known for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties[1][2]. Found in various plant species, such as those from the *Garcinia* genus, **2,5-Dihydroxyxanthone** (CAS No: 35040-32-5) is of significant interest to researchers in medicinal chemistry and drug discovery[3][4]. This technical guide provides a summary of its known physicochemical properties, detailed experimental protocols for their determination, and a generalized workflow for characterization. Due to the limited availability of specific experimental data for this particular isomer, data for closely related dihydroxyxanthone isomers are provided for comparative context where applicable.

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). Below is a summary of the available data for **2,5-Dihydroxyxanthone**.

| Property | Value / Data | Source / Reference |
|----------------------|--|--------------------|
| IUPAC Name | 2,5-dihydroxyxanthen-9-one | N/A |
| CAS Number | 35040-32-5 | [3][4] |
| Molecular Formula | C ₁₃ H ₈ O ₄ | [5] |
| Molecular Weight | 228.20 g/mol | [6][7] |
| Physical Description | Powder | [4] |
| Melting Point (°C) | Data not available. For comparison, the melting point of 1,5-Dihydroxyxanthone is 286 °C and 1,7-Dihydroxyxanthone (Euxanthone) is 240 °C. | [6][7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [4] |
| pKa | Data not available. | N/A |

Spectroscopic Data

Spectroscopic analysis is essential for structural elucidation and confirmation. While specific spectra for **2,5-Dihydroxyxanthone** are not readily available in the cited literature, the expected data types are outlined below.

| Spectroscopic Data | Expected Characteristics |
|-----------------------------------|--|
| UV-Vis (λ_{max}) | Xanthone derivatives typically exhibit several absorption bands in the UV-Vis spectrum. For example, 1-hydroxyxanthone shows absorption maxima around 230-260 nm, 310-320 nm, and a shoulder at 360-380 nm. The exact λ_{max} values for 2,5-Dihydroxyxanthone would be influenced by the positions of the hydroxyl groups. |
| $^1\text{H-NMR}$ | The proton NMR spectrum would show distinct signals for the aromatic protons on the xanthone core. The chemical shifts of these protons are influenced by the electron-donating hydroxyl groups. A chelated hydroxyl group, if present, would appear far downfield (δ 12-13 ppm). |
| $^{13}\text{C-NMR}$ | The carbon NMR spectrum would show 13 distinct signals corresponding to the carbon atoms of the dibenzo- γ -pyrone skeleton. The carbonyl carbon (C9) is typically observed in the δ 175-185 ppm region. The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern. |
| FTIR (cm^{-1}) | The infrared spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) around $1600\text{-}1650\text{ cm}^{-1}$, C=C aromatic stretching in the $1450\text{-}1600\text{ cm}^{-1}$ region, C-O-C ether stretching around 1270 cm^{-1} , and a broad O-H stretching band for the hydroxyl groups around 3400 cm^{-1} . |

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical and spectroscopic properties of xanthone derivatives. These protocols are based on established methods used for the characterization of similar compounds^{[1][8]}.

Melting Point Determination

- **Methodology:** The melting point is determined using a capillary melting point apparatus. A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube, which is then placed in the heating block of the apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

Solubility Assessment

- **Methodology:** A qualitative assessment of solubility is performed by adding approximately 1-2 mg of the compound to 1 mL of a given solvent (e.g., DMSO, ethanol, water) in a test tube. The mixture is vortexed for 30 seconds. The compound is classified as soluble if it fully dissolves to form a clear solution, partially soluble if some solid remains, and insoluble if the vast majority of the solid does not dissolve. For quantitative analysis, a saturated solution is prepared, equilibrated, and the concentration of the dissolved compound is measured, often by UV-Vis spectrophotometry or HPLC.

UV-Vis Spectroscopy

- **Methodology:** A stock solution of **2,5-Dihydroxyxanthone** is prepared in a suitable UV-transparent solvent, such as methanol or ethanol. The stock solution is diluted to a concentration within the linear range of the spectrophotometer (typically in the micromolar range, e.g., 10-20 µM). The UV-Vis spectrum is recorded over a wavelength range of 200-600 nm using a double-beam spectrophotometer, with the pure solvent used as a blank reference. The wavelengths of maximum absorbance (λ_{max}) are identified from the resulting spectrum^[9].

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Methodology:** For ^1H and ^{13}C NMR analysis, approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , CDCl_3 , or CD_3OD) in an NMR tube^[1]. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments for ^1H and ^{13}C are performed, followed by 2D experiments such as

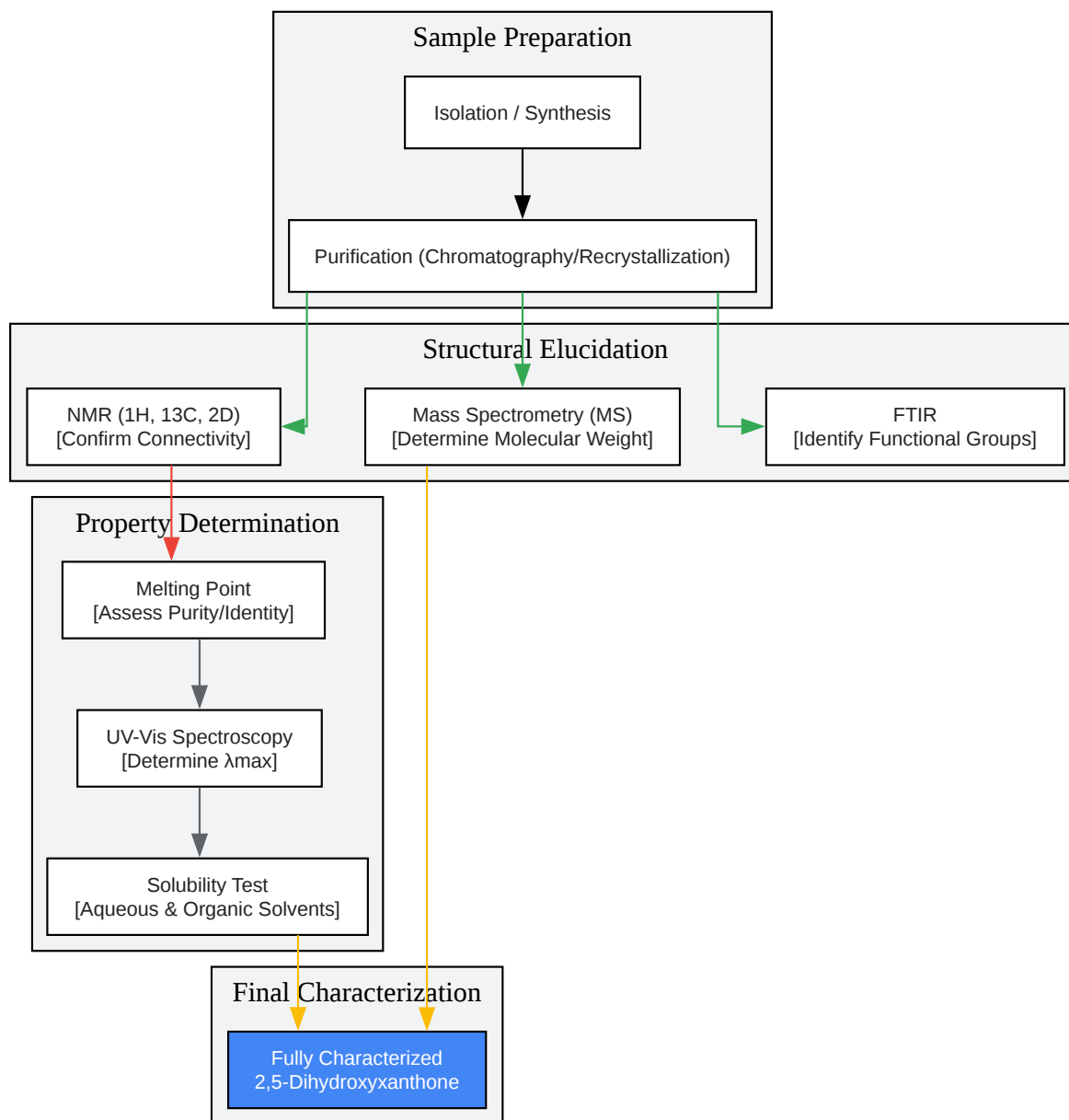
COSY, HSQC, and HMBC to aid in the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure[10][11].

Fourier-Transform Infrared (FTIR) Spectroscopy

- Methodology: The FTIR spectrum is typically recorded using the KBr pellet method. A small amount of the dry sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm^{-1} . The positions of key functional group absorptions (O-H, C=O, C=C, C-O-C) are then identified[1].

Visualization of Experimental Workflow

The logical flow for the characterization of a synthesized or isolated xanthone compound like **2,5-Dihydroxyxanthone** is crucial for systematic analysis. The following diagram illustrates a standard workflow from sample acquisition to full characterization.



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Fig. 1: Generalized experimental workflow for the physicochemical characterization of xanthenes.

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